3-Bromo-3-(4-nitrophenyl)-3H-diazirine
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Overview
Description
3-Bromo-3-(4-nitrophenyl)-3H-diazirine is a compound belonging to the diazirine family, which are known for their ability to generate carbenes upon exposure to ultraviolet light. This compound is characterized by the presence of a bromine atom and a nitrophenyl group attached to the diazirine ring. Diazirines are widely used in photochemical reactions due to their stability and efficient carbene generation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3-(4-nitrophenyl)-3H-diazirine typically involves the reaction of 4-nitrophenylhydrazine with bromine in the presence of a base. The reaction proceeds through the formation of an intermediate diazo compound, which is then cyclized to form the diazirine ring. The reaction conditions often include low temperatures and inert atmosphere to prevent decomposition of the intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of photochemical reactors with ultraviolet light sources is also common to facilitate the cyclization step .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3-(4-nitrophenyl)-3H-diazirine undergoes various types of chemical reactions, including:
Photolysis: Exposure to ultraviolet light generates carbenes, which can participate in cyclopropanation reactions with alkenes.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Photolysis: Ultraviolet light (350-380 nm) is used to generate carbenes from the diazirine compound.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
Cyclopropanation: The reaction with alkenes forms cyclopropane derivatives.
Substitution: The substitution reactions yield various substituted diazirine derivatives.
Scientific Research Applications
3-Bromo-3-(4-nitrophenyl)-3H-diazirine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-3-(4-nitrophenyl)-3H-diazirine involves the generation of carbenes upon exposure to ultraviolet light. These carbenes can insert into C-H and C-C bonds, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-3-(4-nitrophenyl)-3H-diazirine: Similar structure but with a chlorine atom instead of bromine.
3-Iodo-3-(4-nitrophenyl)-3H-diazirine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
3-Bromo-3-(4-nitrophenyl)-3H-diazirine is unique due to its specific reactivity and stability. The presence of the bromine atom provides distinct reactivity compared to its chloro and iodo counterparts, making it suitable for specific photochemical applications .
Properties
IUPAC Name |
3-bromo-3-(4-nitrophenyl)diazirine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-7(9-10-7)5-1-3-6(4-2-5)11(12)13/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRKMGKMERZZSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471792 |
Source
|
Record name | 3-Bromo-3-(4-nitrophenyl)-3H-diazirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115127-49-6 |
Source
|
Record name | 3-Bromo-3-(4-nitrophenyl)-3H-diazirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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